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Compound of Interest

Compound Name: 1,1-Diethylguanidine hydrochloride

Cat. No.: B074706 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethylguanidine
Hydrochloride

Foreword
For researchers, scientists, and professionals in drug development, a comprehensive

understanding of a molecule's physicochemical properties is not merely academic; it is the

bedrock of successful formulation, predictable pharmacokinetics, and robust analytical method

development. 1,1-Diethylguanidine hydrochloride, a member of the strongly basic guanidine

family, serves as a crucial intermediate in the synthesis of various pharmaceutical and

agrochemical agents. Its behavior in solution, its stability, and its spectral signature are critical

parameters that dictate its handling, application, and ultimate success in a synthetic pathway.

This guide provides an in-depth examination of these core properties. It moves beyond a

simple recitation of data points, instead offering a narrative grounded in experimental causality.

We will explore not just what the properties are, but how they are reliably determined, providing

detailed, field-proven protocols. This document is structured to serve as both a reference and a

practical manual for the laboratory scientist.

Chemical Identity and Molecular Structure
1,1-Diethylguanidine hydrochloride is an organic salt consisting of a protonated 1,1-

diethylguanidinium cation and a chloride anion. The positive charge on the guanidinium group
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is extensively delocalized across the central carbon and three nitrogen atoms, a resonance

stabilization that is responsible for its remarkably high basicity.

Identifier Value Source

Chemical Name
1,1-Diethylguanidine

hydrochloride
[1]

IUPAC Name
1,1-

diethylguanidine;hydrochloride
[1]

CAS Number 1114-39-2 [1]

Molecular Formula C₅H₁₄ClN₃ [1]

Molecular Weight 151.64 g/mol [1]

SMILES CCN(CC)C(=N)N.Cl [1]

InChIKey
BUFXTZQKWHOGPE-

UHFFFAOYSA-N
[1]

Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical data for 1,1-Diethylguanidine
hydrochloride. It is important to note that while some properties like molecular weight are

calculated, others like melting point and solubility require empirical determination, and publicly

available experimental data is limited. The subsequent sections provide robust methodologies

for determining these values in a laboratory setting.
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Property Value / Expected Behavior Comments

Appearance
White to off-white crystalline

powder

Based on analogous

guanidinium salts.[2]

Melting Point Data not available

Requires experimental

determination. Protocol

provided in Section 4.1.

Solubility

Expected to be highly soluble

in water and polar protic

solvents (e.g., ethanol,

methanol).[2]

Guanidinium salts are typically

highly polar. Protocol for

quantitative determination is

provided in Section 4.2.

pKa (of conjugate acid)
~13.5 (Predicted for parent

compound)

Guanidines are among the

strongest organic bases due to

resonance stabilization of the

conjugate acid. Protocol for

experimental determination is

provided in Section 4.3.

Hygroscopicity Expected to be hygroscopic

As a hydrochloride salt, it will

likely absorb moisture from the

atmosphere. Protocol for

characterization is provided in

Section 4.5.[3]

Thermal Stability Data not available

Requires TGA/DSC analysis.

Protocol provided in Section

4.6.

Spectroscopic Profile: Structural Elucidation
While public databases lack comprehensive, high-resolution spectra for this specific molecule,

we can reliably predict the key spectral features based on its structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.solubilityofthings.com/11-dimethylguanidine
https://www.solubilityofthings.com/11-dimethylguanidine
https://www.jocpr.com/articles/effect-of-hygroscopicity-on-pharmaceutical-ingredients-methods-to-determine-and-overcome-an-overview.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy (Expected):

Ethyl Protons (CH₃): A triplet, integrating to 6H, is expected around δ 1.1-1.3 ppm. The

signal is split by the adjacent methylene protons.

Ethyl Protons (CH₂): A quartet, integrating to 4H, is expected around δ 3.2-3.4 ppm. This

signal is split by the adjacent methyl protons. The downfield shift is due to the direct

attachment to the electron-withdrawing nitrogen atom.

Amine Protons (NH/NH₂): One or two broad singlets, integrating to a total of 3H, are

expected in the region of δ 7.0-8.0 ppm. The chemical shift and appearance are highly

dependent on the solvent, concentration, and temperature due to proton exchange.

¹³C NMR Spectroscopy (Expected):

Methyl Carbon (-CH₃): A signal is expected around δ 13-15 ppm.

Methylene Carbon (-CH₂-): A signal is expected around δ 42-45 ppm.

Guanidinium Carbon (C=N): The characteristic quaternary carbon of the guanidinium

group is expected to appear significantly downfield, around δ 158-165 ppm.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

For a KBr pellet sample, the following peaks are anticipated:

N-H Stretching: A broad, strong band from 3100-3400 cm⁻¹ corresponding to the various N-H

stretches of the guanidinium group. Hydrogen bonding in the solid state contributes to the

broadening.

C-H Stretching: Sharp peaks between 2850-2990 cm⁻¹ corresponding to the aliphatic C-H

bonds of the ethyl groups.

C=N Stretching: A strong, characteristic absorption band around 1650-1680 cm⁻¹ is

indicative of the delocalized C=N bond of the guanidinium cation.
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N-H Bending: Absorption bands in the 1580-1650 cm⁻¹ region are expected from the N-H

bending vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information on the mass and fragmentation of the molecule. Using

electrospray ionization (ESI) in positive mode, the spectrum would be dominated by the cation.

Parent Ion: The expected base peak would be the molecular ion of the free base [M+H]⁺,

corresponding to the 1,1-diethylguanidinium cation, with an m/z of 116.1182.[5]

Isotope Pattern: The presence of the chlorine counter-ion would not be observed in the

positive ion spectrum.

Authoritative Experimental Protocols
The trustworthiness of physicochemical data hinges entirely on the validity of the experimental

protocol used for its determination. The following sections provide detailed, step-by-step

methodologies for characterizing 1,1-Diethylguanidine hydrochloride.

Melting Point Determination (Capillary Method)
This protocol adheres to the principles outlined in the U.S. Pharmacopeia for melting range

analysis.[6]

Principle: The melting range is the temperature interval between the point at which the

substance column collapses against the capillary wall (onset point) and the point at which it

is completely liquefied (clear point). A narrow range typically indicates high purity.

Apparatus: Calibrated digital melting point apparatus (e.g., Mel-Temp) with a programmable

heating ramp, glass capillary tubes (0.8-1.2 mm internal diameter).[6]

Procedure:

Sample Preparation: Ensure the 1,1-Diethylguanidine hydrochloride sample is

thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to

remove any residual moisture.
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Capillary Loading: Introduce the dry powder into the open end of a capillary tube. Tap the

closed end gently on a hard surface, then drop the tube through a long glass pipe to tightly

pack the powder. The final packed column height should be 2.5-3.5 mm.[6][7]

Rapid Determination (Optional): For an unknown sample, perform a rapid heating (10-20

°C/min) to find an approximate melting point.

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the

approximate melting point. Insert the sample capillary.

Set the apparatus to heat at a rate of 1-2 °C per minute.

Data Recording: Record the temperature at the first sign of liquid formation (onset).

Continue heating at the same rate and record the temperature when the last solid particle

liquefies (clear point).

The result is reported as the range between the onset and clear point temperatures.

Perform the measurement in triplicate for statistical validity.

Aqueous Solubility Determination (Shake-Flask Method)
The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium

solubility, providing a measure of a compound's intrinsic solubility in a given medium.[8]

Principle: An excess amount of the solid is agitated in a solvent for an extended period to

ensure equilibrium is reached between the dissolved and undissolved solute. The

concentration of the solute in the resulting saturated solution is then quantified.

Workflow Diagram:
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Preparation

Equilibration

Analysis

Add excess 1,1-Diethylguanidine HCl
to a known volume of solvent

(e.g., purified water)

Seal vials tightly

Agitate at constant temperature
(e.g., 25°C) for 24-48 hours

in a shaker bath

Allow to settle, ensuring
undissolved solid remains

Withdraw aliquot of supernatant

Filter through 0.22 µm syringe filter
to remove particulates

Quantify concentration via
calibrated HPLC-UV or LC-MS

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Assay.

Procedure:
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Preparation: To each of three glass vials, add an excess amount of 1,1-Diethylguanidine
hydrochloride (e.g., 20 mg) to a known volume of purified water (e.g., 2 mL). The key is

to ensure solid material remains after equilibrium is reached.[9]

Equilibration: Seal the vials and place them in a mechanical shaker or on a stir plate in a

temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to

ensure equilibrium.[10]

Phase Separation: After agitation, allow the vials to stand undisturbed at the same

temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively,

centrifuge the samples at the test temperature.[11]

Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb

the solid material.

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or

PTFE) to remove any fine particulates. Discard the first few drops to avoid errors from filter

adsorption.

Quantification: Prepare a series of standard solutions of known concentration. Analyze the

filtered sample and the standards using a validated analytical method, such as HPLC-UV

or LC-MS, and determine the concentration of the saturated solution from the calibration

curve.

The final solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable

compounds.[12]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the

solution is monitored as a function of the volume of titrant added. The pKa corresponds to

the pH at the half-equivalence point on the resulting titration curve.

Workflow Diagram:
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Calibrate pH meter with
standard buffers (pH 4, 7, 10)

Prepare a precise concentration of
1,1-Diethylguanidine HCl solution

(e.g., 1-10 mM) in water

Add titrant (e.g., 0.1 M NaOH)
in small, precise increments

Record pH after each addition
once the reading stabilizes

Plot pH vs. Volume of Titrant Added

Determine equivalence point(s)
from the first derivative plot (dpH/dV)

Calculate pKa as the pH at the
half-equivalence point

Click to download full resolution via product page

Caption: Logic flow for pKa determination via potentiometric titration.

Procedure:

System Calibration: Calibrate a high-precision pH meter using at least three standard

buffers (e.g., pH 4.01, 7.00, 10.01).[13]
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Sample Preparation: Accurately weigh and dissolve a sample of 1,1-Diethylguanidine
hydrochloride to prepare a solution of known concentration (e.g., 10 mM) in deionized,

CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte like

0.15 M KCl.[14]

Titration Setup: Place the solution in a jacketed beaker maintained at a constant

temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Purge the solution with

nitrogen to prevent absorption of atmospheric CO₂.[13]

Titration: Using a calibrated burette or auto-titrator, add small increments of a standardized

strong base (e.g., 0.1 M NaOH).

Data Collection: After each addition, allow the pH reading to stabilize before recording the

pH and the total volume of titrant added. Continue well past the equivalence point.

Data Analysis: Plot the pH versus the volume of NaOH added. To accurately find the

equivalence point, plot the first derivative (ΔpH/ΔV). The pKa is the pH value exactly

halfway to the equivalence point.

Spectroscopic Data Acquisition
Principle: Standardized methods ensure reproducibility of spectral data for identification and

quality control.

Procedure:

NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g.,

400 MHz or higher).

FTIR: Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr

powder and pressing the mixture into a transparent disk. Alternatively, run the analysis

using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a

range of 4000-400 cm⁻¹.

MS: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g.,

methanol/water). Infuse the solution directly into an ESI-MS instrument and acquire the
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spectrum in positive ion mode.

Hygroscopicity Characterization
Principle: This method quantifies the amount of water absorbed by a material at different

relative humidity (RH) levels, classifying it from non-hygroscopic to very hygroscopic.[15]

Apparatus: Controlled humidity chamber or a dynamic vapor sorption (DVS) analyzer.

Procedure:

Initial Weighing: Accurately weigh a sample of the dried material (e.g., 10-20 mg) into a

pre-weighed container.[16]

Equilibration: Place the open container in a humidity chamber set to a specific condition

(e.g., 25 °C and 60% RH).[16]

Monitoring: After a set period (e.g., 24 or 48 hours), remove the sample and immediately

re-weigh it to determine the mass increase due to water absorption.

Classification: Repeat the process at various RH levels (e.g., 40% to 90%). The

percentage weight gain is used to classify the material's hygroscopicity according to

pharmacopeial standards.

Thermal Stability Assessment (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures weight change as a function of

temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or

out of a sample, revealing thermal events like melting and decomposition.

Apparatus: A calibrated TGA and/or DSC instrument.

Procedure:

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an

appropriate TGA/DSC pan (e.g., aluminum or alumina).
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Analysis: Place the pan in the instrument furnace. Heat the sample under a controlled

atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature

to a temperature beyond its decomposition point (e.g., 300-400 °C).

Data Interpretation: The TGA thermogram will show the temperature at which weight loss

begins, indicating decomposition. The DSC curve will show endothermic peaks (melting)

or exothermic peaks (decomposition).

Applications in Synthesis and Development
1,1-Diethylguanidine hydrochloride's primary value lies in its role as a synthetic building

block. The guanidine functional group is a common feature in many biologically active

molecules. While often used as its free base, the hydrochloride salt provides a stable, solid,

and less hazardous form for storage and handling.

Its applications include:

Intermediate for Pharmaceuticals: The related 1,1-Diethylguanidine sulfate is used in the

preparation of pyrimidine hydantoin analogs, which have been investigated as inhibitors of

leukocyte adhesion mediated by VLA-4, a target for inflammatory diseases.[17]

Agrochemical Synthesis: Guanidine derivatives are utilized in the synthesis of certain

pesticides and plant growth regulators.

Organic Synthesis: As a strong base, the parent compound, 1,1-diethylguanidine, can be

used to catalyze various organic reactions. The hydrochloride salt serves as a convenient

precursor from which the free base can be generated in situ.

Conclusion
1,1-Diethylguanidine hydrochloride is a molecule of significant practical importance, defined

by the strong basicity and polarity of its guanidinium core. This guide has established its

chemical identity and outlined the critical physicochemical properties that influence its

application. While a complete, publicly available dataset for this compound is sparse, we have

provided a comprehensive suite of authoritative, step-by-step protocols that enable any

researcher to perform a robust characterization. Adherence to these methodologies will ensure
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the generation of high-quality, reliable data, empowering scientists to utilize this versatile

intermediate with confidence and precision in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074706#physicochemical-properties-of-1-1-
diethylguanidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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